molecular formula C20H14ClNO2 B4540979 2-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-ylacetamide

2-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-ylacetamide

Cat. No. B4540979
M. Wt: 335.8 g/mol
InChI Key: YCUBGLVHPPFWLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of benzo[b]furan derivatives, including those similar to 2-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-ylacetamide, involves various methods. For instance, one approach includes the preparation of 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)-5-methoxybenzo[b]furan derivatives, highlighting the diversity in synthetic routes for such compounds (Sakata et al., 2007).

Molecular Structure Analysis

  • The molecular structure of compounds similar to the target molecule has been studied, for example, in compounds like 3-(4-Chlorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan. This study revealed the dihedral angle between different phenyl rings and the naphthofuran fragment, providing insights into the structural aspects of such molecules (Choi et al., 2008).

Chemical Reactions and Properties

  • Benzo[b]furan compounds often exhibit diverse chemical reactions and properties. For example, one study on 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives revealed significant chemical reactivity and potential biological activities (Chandrappa et al., 2009).

Physical Properties Analysis

  • The physical properties of related benzo[b]furan compounds have been studied, particularly their transition temperatures and mesophase types, as seen in a study on 5-(4-alkyl- and 4-alkoxy-phenyl)-2-cyanobenzo[b]furans (Friedman et al., 2001).

Chemical Properties Analysis

  • The chemical properties of benzo[b]furan derivatives are characterized by diverse functionalities and potential for varied chemical interactions. A study on molecular structure, FT-IR, and NLO analysis of a compound similar to the target molecule, 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, demonstrates the intricacies of chemical properties in such compounds (Kumar et al., 2014).

properties

IUPAC Name

2-(4-chlorophenyl)-N-dibenzofuran-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO2/c21-14-7-5-13(6-8-14)11-20(23)22-15-9-10-17-16-3-1-2-4-18(16)24-19(17)12-15/h1-10,12H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUBGLVHPPFWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-ylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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